2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
CAS No.: 852400-25-0
Cat. No.: VC4148886
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852400-25-0 |
|---|---|
| Molecular Formula | C14H15N3O2S |
| Molecular Weight | 289.35 |
| IUPAC Name | 2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-16-15-13(11-6-7-11)17(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19) |
| Standard InChI Key | WKPKUAGYCXDNLS-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)O |
Introduction
2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound belonging to the triazole family, characterized by its unique structural features that include a triazole ring, a sulfanyl group, and an acetic acid moiety. The molecular formula of this compound is C14H15N3O2S, and its molecular weight is approximately 289.35 g/mol . This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Synthesis and Preparation
The synthesis of 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. These steps may include the formation of the triazole ring, introduction of the cyclopropyl and benzyl groups, and finally, the incorporation of the sulfanyl and acetic acid moieties. The specific conditions and reagents used can vary based on the desired yield and purity of the final product.
Biological Activities and Applications
Compounds similar to 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid have shown significant biological activities, including potential antibacterial, antifungal, and anticancer properties. The unique structural features of this compound may contribute to distinct biological interactions, making it a candidate for further research in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. For example:
Research Findings and Future Directions
Research on 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is ongoing, with a focus on understanding its molecular interactions and optimizing its structure for therapeutic applications. Techniques such as surface plasmon resonance (SPR) assays and structure-based virtual screening are being employed to elucidate its mechanism of action and identify potential biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume